molecular formula C13H13ClN2O B2421017 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol CAS No. 924855-49-2

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No.: B2421017
CAS No.: 924855-49-2
M. Wt: 248.71
InChI Key: ITEFKTMIAXOAER-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the reaction of 4-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets

Properties

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQNGMGGOLAHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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